molecular formula C16H22N2 B8748443 1-Benzyl-4-(1-pyrrolidinyl)-1,2,3,6-tetrahydropyridine

1-Benzyl-4-(1-pyrrolidinyl)-1,2,3,6-tetrahydropyridine

Cat. No. B8748443
M. Wt: 242.36 g/mol
InChI Key: FZDVISZQJCGYCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06936619B2

Procedure details

Pyrrolidine (31.8 mL, 0.38 mol) was added to a solution of 1-benzyl-4-piperidinone (48.0 g, 0.25 mol) in toluene (180 mL) and the mixture refluxed under Dean-Stark conditions for 4.5 hours. The reaction mixture was allowed to cool to room temperature and concentrated under reduced pressure to give the title compound as an orange oil (61.8 g, 100%).
Quantity
31.8 mL
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:6]([N:13]1[CH2:18][CH2:17][C:16](=O)[CH2:15][CH2:14]1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C1(C)C=CC=CC=1>[CH2:6]([N:13]1[CH2:14][CH:15]=[C:16]([N:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)[CH2:17][CH2:18]1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
31.8 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
48 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)=O
Name
Quantity
180 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed under Dean-Stark conditions for 4.5 hours
Duration
4.5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(=CC1)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 61.8 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 102%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.